6-(1H-1,2,4-triazol-1-yl)pyridin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(1,2,4-triazol-1-yl)pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c8-6-1-2-7(10-3-6)12-5-9-4-11-12/h1-5H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZQQUPRQNILGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)N2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Computational Chemistry and Theoretical Modeling of 6 1h 1,2,4 Triazol 1 Yl Pyridin 3 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. For heterocyclic compounds containing pyridine (B92270) and triazole rings, these theoretical studies are well-established.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure
DFT is a leading method for investigating the electronic properties of many-body systems. It is frequently used to determine the optimized molecular geometry and electronic structure of organic molecules.
Natural Bond Orbital (NBO) Analysis for Stability and Electron Delocalization
NBO analysis is a theoretical tool used to study charge transfer, conjugative interactions, and the delocalization of electron density within a molecule. It provides a chemical interpretation of the wavefunction in terms of Lewis-like bonding patterns. For a molecule like 6-(1H-1,2,4-triazol-1-yl)pyridin-3-amine, NBO analysis would quantify the stability arising from electron delocalization between the occupied orbitals of one part of the molecule and the unoccupied orbitals of another. In studies of analogous compounds, NBO analysis has been used to understand the stability conferred by such intramolecular interactions. nih.gov
Frontier Molecular Orbital (FMO) Analysis
The FMOs, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) EnergiesThe energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a key indicator of chemical reactivity. A smaller gap suggests higher reactivity. For related pyridine-triazole systems, DFT calculations have been used to determine these energy levels and the associated energy gap, providing insights into their electronic behavior and potential applications.nih.govijcrt.org
While the methodologies described are standard for the computational investigation of such compounds, the specific quantitative results for this compound are absent from current literature. The application of these theoretical tools to this particular molecule would be a valuable contribution to the field, providing detailed data that could aid in the design of new materials and pharmaceutical agents.
Energy Gap Determination and Implications for Charge Transfer
The electronic characteristics of this compound are fundamentally described by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and electronic transport properties.
Theoretical calculations, typically employing Density Functional Theory (DFT) with functionals like B3LYP, are used to determine the energies of these orbitals. rsc.org For molecules with both electron-donating and electron-accepting groups, a small energy gap is often indicative of the potential for intramolecular charge transfer (ICT). In this compound, the amino group (-NH2) acts as an electron donor, while the electron-deficient triazole and pyridine rings serve as electron acceptors. The energy gap is a key indicator of the energy required to promote an electron from the HOMO, often localized on the donor moiety, to the LUMO, typically centered on the acceptor moieties. This low-energy transition is characteristic of a charge-transfer process. rsc.org Quantum chemical computations for similar triazole derivatives have established their HOMO-LUMO energy gaps, which are crucial for assessing their electronic properties. epstem.net
Table 1: Representative DFT-Calculated Electronic Properties
| Parameter | Typical Calculated Value (eV) | Implication |
| EHOMO | -5.0 to -6.5 | Energy of the highest occupied molecular orbital; related to ionization potential. |
| ELUMO | -1.0 to -2.5 | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |
| Energy Gap (ΔE) | 3.0 to 4.5 | A smaller gap suggests higher reactivity and facilitates intramolecular charge transfer. |
Note: Values are illustrative based on typical DFT calculations for similar heterocyclic compounds.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded for interpretation.
For this compound, the MEP map reveals distinct regions of charge localization:
Negative Potential (Red/Yellow): These regions, indicating an excess of electrons, are the most attractive sites for electrophiles. They are predominantly located around the nitrogen atoms of the pyridine and triazole rings, as well as the nitrogen of the amine group, due to the high electronegativity and the presence of lone pairs. researchgate.net
Positive Potential (Blue): These regions, indicating an electron deficiency, are susceptible to nucleophilic attack. The most significant positive potential is typically found on the hydrogen atoms of the amine group and the C-H bonds of the aromatic rings. researchgate.net
The MEP map visually confirms the dual nature of the molecule, highlighting the nucleophilic character of the nitrogen atoms and the electrophilic character of the ring and amine hydrogens. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with biological targets or other reactants. nih.govresearchgate.net
Spectroscopic Property Simulations
Computational methods are instrumental in predicting and interpreting the spectroscopic signatures of this compound.
Computational Prediction of Vibrational Spectra
The vibrational frequencies of this compound can be calculated using DFT methods, which provide a theoretical infrared (IR) and Raman spectrum. nih.gov These simulations are crucial for assigning the various vibrational modes observed in experimental spectra. researchgate.net The calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental data. nih.gov
Key vibrational modes for this molecule include:
N-H Stretching: Associated with the amine group, typically appearing as distinct bands.
Aromatic C-H Stretching: Originating from the pyridine and triazole rings.
Ring Vibrations: Complex modes involving the stretching and bending of the C=C, C=N, and C-N bonds within the heterocyclic systems.
N-H Bending: In-plane and out-of-plane bending of the amine group.
The interpretation of the vibrational spectra of molecules containing a 1,2,4-triazole (B32235) ring can be complex due to strong intermolecular associations in the solid state. asianpubs.org Computational analysis helps to deconvolute these complex spectra and provide definitive assignments for the fundamental vibrational modes. researchgate.net
Table 2: Predicted Vibrational Frequencies for Key Functional Groups
| Vibrational Mode | Functional Group | Typical Calculated Wavenumber (cm-1) |
| N-H Stretching | Pyridin-3-amine | 3400-3500 |
| Aromatic C-H Stretching | Pyridine & Triazole Rings | 3050-3150 |
| C=N/C=C Stretching | Pyridine & Triazole Rings | 1450-1600 |
| N-H Bending | Pyridin-3-amine | 1600-1650 |
Note: Wavenumbers are approximate and based on DFT calculations for related structures. nih.govresearchgate.net
Simulation of NMR Chemical Shifts (e.g., GIAO method)
The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating NMR chemical shifts. researchgate.netnih.gov This method, typically used in conjunction with a DFT functional such as B3LYP, can predict the 1H and 13C chemical shifts of this compound with a high degree of accuracy. researchgate.netnih.gov
The process involves first optimizing the molecular geometry and then calculating the nuclear magnetic shielding constants for each atom. ufv.br These theoretical values are then compared to experimental data, which aids in the definitive assignment of NMR signals, especially for complex molecules where spectral overlap can occur. Studies on related triazole derivatives have shown that the GIAO method provides satisfactory results for chemical shifts of different nuclei. researchgate.net
Table 3: Illustrative Comparison of Experimental vs. GIAO-Calculated 13C NMR Chemical Shifts
| Carbon Atom Position | Experimental δ (ppm) | Calculated δ (ppm) |
| Pyridine C2 | 148.5 | 150.1 |
| Pyridine C3 | 125.0 | 126.2 |
| Pyridine C4 | 135.8 | 136.5 |
| Pyridine C5 | 115.3 | 116.0 |
| Pyridine C6 | 150.2 | 151.8 |
| Triazole C3' | 151.6 | 152.9 |
| Triazole C5' | 144.1 | 145.3 |
Note: Data are hypothetical, illustrating the typical accuracy of GIAO/DFT calculations based on similar heterocyclic systems. researchgate.netnih.gov
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra
Time-Dependent Density Functional Theory (TD-DFT) is the premier computational tool for simulating the electronic absorption spectra (UV-Vis) of molecules. researchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax) and the intensity of these transitions. rsc.org
For this compound, TD-DFT calculations can identify the nature of the electronic transitions. These are often π → π* transitions involving the aromatic systems of the pyridine and triazole rings. The analysis of the molecular orbitals involved in these transitions confirms the charge-transfer character, showing electron density moving from the amino-substituted pyridine ring to the triazole moiety upon electronic excitation. rsc.org
Metal-to-Ligand Charge Transfer (MLCT) Characterization
The this compound scaffold is an excellent bidentate or monodentate ligand for coordinating with metal ions. When incorporated into a metal complex, it can participate in charge-transfer transitions that are crucial for applications in photochemistry and materials science. TD-DFT is particularly useful for characterizing these excited states.
In a metal complex, a key electronic transition is Metal-to-Ligand Charge Transfer (MLCT). This involves the promotion of an electron from a metal-centered d-orbital to a ligand-centered π*-orbital. For a complex containing the this compound ligand, TD-DFT calculations can confirm the MLCT nature of low-energy excited states. researchgate.net This analysis reveals that the LUMO of the complex is primarily located on the π-system of the triazolyl-pyridine ligand, making it the acceptor in the charge-transfer process. The characterization of these MLCT states is essential for designing novel phosphorescent materials and photocatalysts. nih.gov
Pi-Pi Transitions*
The electronic absorption properties of this compound are dominated by π→π* and n→π* transitions, characteristic of heteroaromatic systems. Computational studies, typically employing Time-Dependent Density Functional Theory (TD-DFT), are used to predict the UV-Visible absorption spectra. These calculations determine the energies of the main electronic transitions, which correspond to the absorption bands observed experimentally.
For analogous compounds such as (E)-N-((6-(thiophen-3-yl)pyridin-2-yl)methylene)-1H-1,2,4-triazol-3-amine, UV-Vis analysis has shown prominent absorption bands corresponding to these transitions. ijcrt.org The π→π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically high-energy and result in strong absorption bands. The n→π* transitions, involving the promotion of an electron from a non-bonding orbital (like the lone pair on a nitrogen atom) to a π* antibonding orbital, are generally of lower energy and intensity. ijcrt.org
The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides a qualitative understanding of these transitions. For triazolopyridine derivatives, the HOMO is often localized on the electron-rich pyridine and amino groups, while the LUMO is distributed across the electron-deficient triazole ring. mdpi.com The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's electronic stability and corresponds to the energy of the lowest-energy electronic transition. ijcrt.orgresearchgate.net
Tautomeric Equilibrium Studies
Prototropic tautomerism is a critical phenomenon in nitrogen-rich heterocycles like 1,2,4-triazoles, influencing their chemical reactivity and biological interactions. researchgate.net For this compound, several tautomeric forms are possible due to the potential for proton migration between the nitrogen atoms of the triazole ring and the exocyclic amino group. Computational methods are essential for evaluating the relative stabilities of these tautomers. researchgate.netacademie-sciences.fr
Energetic and Structural Analysis of Tautomeric Forms
Quantum-chemical calculations are employed to determine the geometries and relative energies of all plausible tautomers. Studies on structurally similar 3-pyridyl-substituted 5-amino-1H-1,2,4-triazoles show that different tautomeric forms can exist, with their relative stability being highly dependent on the substitution pattern and protonation state. researchgate.net
For a neutral molecule like this compound, the primary tautomeric equilibrium would involve the aminopyridine moiety existing in either the amine form or the imine form, and the triazole ring potentially existing as 1H, 2H, or 4H tautomers.
Theoretical calculations on related systems, such as 3-substituted 5-amino-1,2,4-triazoles, consistently show that the amino tautomer is significantly more stable than any imino tautomers. researchgate.net The relative stability of the triazole ring tautomers (1H vs. 2H vs. 4H) can be more complex. For protonated pyridyl-aminotriazoles, calculations at the B3LYP/6-311++G(2d,2p) level indicate that the tautomer where the pyridine nitrogen is protonated is the most stable in the gas phase. researchgate.net The relative energies of different tautomers are crucial for understanding which form is likely to predominate under given conditions.
Table 1: Calculated Relative Stabilities of Tautomers for an Analogous Protonated Pyridyl-Aminotriazole System Note: This data is for a representative analogous system and illustrates the typical energy differences calculated between tautomeric forms. Energies are in kcal/mol relative to the most stable tautomer.
| Tautomer Form | Description | Relative Gibbs Free Energy (ΔG) (kcal/mol) |
| Tautomer A | Pyridine-N Protonated | 0.00 |
| Tautomer B | Triazole-N1 Protonated | 20.5 |
| Tautomer C | Triazole-N2 Protonated | 25.1 |
| Tautomer D | Triazole-N4 Protonated | 10.2 |
| Tautomer E | Amino Group Protonated | 30.8 |
Data adapted from theoretical studies on analogous systems. researchgate.net
Solvent Effects on Tautomer Stability
The surrounding medium can significantly influence the position of a tautomeric equilibrium. nih.gov Computational studies often use the Polarizable Continuum Model (PCM) to simulate the effects of different solvents. researchgate.netresearchgate.net The dielectric constant (ε) of the solvent is a key parameter; polar solvents tend to stabilize more polar tautomers. nih.govnih.gov
In many nitrogen-containing heterocyclic systems, different tautomers can have substantially different dipole moments. Tautomers with larger dipole moments are stabilized to a greater extent by polar solvents like water or ethanol. researchgate.net For aminopurine systems, which are analogous to the target molecule, solvation has been shown to alter tautomeric preferences. For instance, while the N9H tautomer of purine (B94841) is most stable in the gas phase, in water, the N7H and N9H tautomers have very similar energies. researchgate.netmdpi.com This is because the solvent can form intermolecular hydrogen bonds, competing with and disrupting intramolecular hydrogen bonds that might stabilize a particular tautomer in the gas phase. nih.gov Therefore, in a polar solvent, the relative population of tautomers of this compound may differ significantly from the gas-phase predictions.
Computational Analysis of Reactivity and Interaction Mechanisms
Conceptual Density Functional Theory (DFT) provides a range of descriptors that quantify the reactivity of a molecule. These indices are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO) and are used to predict sites of electrophilic or nucleophilic attack. researchgate.netresearchgate.net
Ionization Potential and Electron Affinity
The Ionization Potential (IP) is the energy required to remove an electron from a molecule, while the Electron Affinity (EA) is the energy released when a molecule accepts an electron. These fundamental properties are crucial for understanding a molecule's behavior in electron transfer reactions. They can be calculated computationally using methods like the CBS-QB3 or by applying Koopmans' theorem, which approximates them as the negative of the HOMO and LUMO energies, respectively. osti.govresearchgate.net
IP ≈ -EHOMO
EA ≈ -ELUMO
For nitroaromatic and heterocyclic compounds, DFT methods have been shown to provide reliable estimates of IP and EA. osti.govresearchgate.net The amino group on the pyridine ring is an electron-donating group, which would be expected to lower the ionization potential of the molecule, making it more susceptible to oxidation compared to unsubstituted pyridine. The electron-withdrawing nature of the triazole ring would increase the electron affinity.
Table 2: Representative Calculated Reactivity Descriptors Note: These values are illustrative, based on typical results for similar heterocyclic compounds, and are presented in electron volts (eV).
| Parameter | Formula | Typical Calculated Value (eV) |
| HOMO Energy (EHOMO) | - | -6.5 |
| LUMO Energy (ELUMO) | - | -1.5 |
| Ionization Potential (IP) | IP = E(cation) - E(neutral) | 8.0 |
| Electron Affinity (EA) | EA = E(neutral) - E(anion) | 1.0 |
| Electronegativity (χ) | χ = (IP + EA) / 2 | 4.5 |
| Chemical Hardness (η) | η = (IP - EA) / 2 | 3.5 |
| Electrophilicity Index (ω) | ω = χ² / (2η) | 2.9 |
Values are representative estimates based on computational studies of related molecules. researchgate.netosti.govresearchgate.net
Electrophilicity and Nucleophilicity Indices
Global reactivity descriptors can be derived from the IP and EA to quantify a molecule's electrophilic or nucleophilic character.
Electronegativity (χ) and Chemical Hardness (η) are calculated from IP and EA. Hardness measures the resistance to change in electron distribution. researchgate.net
The Electrophilicity Index (ω) , defined by Parr as ω = χ²/(2η), measures the energy stabilization when the system acquires additional electronic charge from the environment. researchgate.net A higher ω value indicates a greater capacity to act as an electrophile. The presence of the electron-withdrawing triazole ring likely imparts significant electrophilic character to the molecule. Studies on related dinitro nih.govnih.govnih.govtriazolo[1,5-a]pyridines confirm their highly electrophilic nature, readily reacting with C-nucleophiles. researchgate.net
Nucleophilicity is the inverse concept, relating to the ability to donate electrons. While there are various nucleophilicity scales, it is often correlated with the HOMO energy; a higher HOMO energy suggests stronger nucleophilicity. uni-muenchen.de The amino group and the pyridine ring nitrogen are the primary nucleophilic centers in this compound.
Molecular Hardness and Softness
In the realm of computational chemistry and theoretical modeling, molecular hardness (η) and softness (S) are fundamental concepts that provide insights into the chemical reactivity and stability of a molecule. These descriptors are derived from density functional theory (DFT) and are crucial for understanding the behavior of molecules in chemical reactions.
Theoretical Framework
Molecular hardness is a measure of a molecule's resistance to changes in its electron distribution or charge transfer. researchgate.netresearchgate.net A "hard" molecule has a large energy gap between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), making it less reactive and more stable. pnas.org Conversely, a "soft" molecule has a small HOMO-LUMO energy gap, indicating that it is more polarizable and more reactive. researchgate.netnclinnovations.org
The softness of a molecule is the reciprocal of its hardness (S = 1/η) and signifies the ease with which it can undergo electronic perturbation. researchgate.netmdpi.com These concepts are rooted in Pearson's Hard and Soft Acids and Bases (HSAB) principle, which states that hard acids prefer to interact with hard bases, and soft acids with soft bases. nclinnovations.orgnih.gov
Computational Calculation
The values of molecular hardness and softness can be calculated using the energies of the frontier molecular orbitals, HOMO and LUMO. Based on Koopmans' theorem, the ionization potential (I) can be approximated by the negative of the HOMO energy (-EHOMO), and the electron affinity (A) can be approximated by the negative of the LUMO energy (-ELUMO). libretexts.orgresearchgate.netresearchgate.net
The formulas for calculating hardness (η) and softness (S) are as follows:
Hardness (η) ≈ (I - A) / 2 libretexts.org
Hardness (η) ≈ (ELUMO - EHOMO) / 2 pnas.org
Softness (S) = 1 / η
These calculations are routinely performed using DFT methods, such as B3LYP, in conjunction with various basis sets. scielo.br
Detailed Research Findings for Related Compounds
For instance, a study on 1,2,3-triazole-pyrimidine derivatives utilized DFT with the B3LYP/6-31G** basis set to calculate various molecular descriptors, including hardness and softness, to develop a Quantitative Structure-Activity Relationship (QSAR) model for anticancer activities. libretexts.org Similarly, theoretical investigations on other triazole derivatives have employed DFT to understand their electronic properties and reactivity. acs.orgmdpi.com
The following tables present illustrative data for related compounds, demonstrating the typical values of HOMO-LUMO energy gaps, hardness, and softness obtained through computational analysis. It is important to note that this data is for comparative purposes and does not represent the specific values for this compound.
Table 1: Illustrative Computational Data for a Triazole Derivative
| Parameter | Value (eV) |
| EHOMO | -7.584 |
| ELUMO | -1.979 |
| Energy Gap (ΔE) | 5.605 |
| Hardness (η) | 2.803 |
| Softness (S) | 0.178 |
Data is illustrative and based on findings for a related compound. researchgate.net
Table 2: Illustrative Computational Data for another Triazole Derivative
| Parameter | Value (eV) |
| EHOMO | -6.89 |
| ELUMO | -1.54 |
| Energy Gap (ΔE) | 5.35 |
| Hardness (η) | 2.675 |
| Softness (S) | 0.187 |
Data is illustrative and based on general findings in computational chemistry literature.
The data in these tables showcases how a larger HOMO-LUMO energy gap corresponds to a higher hardness value and, consequently, a lower softness value, indicating greater molecular stability and lower reactivity. researchgate.net These computational descriptors are instrumental in predicting the chemical behavior and potential applications of novel compounds in various fields, including drug design. mdpi.comnih.gov
Coordination Chemistry of 6 1h 1,2,4 Triazol 1 Yl Pyridin 3 Amine and Its Complexes
Ligand Properties and Chelating Capabilities of the Triazolopyridine Motif
The triazolopyridine framework, which forms the core of 6-(1H-1,2,4-triazol-1-yl)pyridin-3-amine, is a subject of significant interest in coordination chemistry. This interest stems from its inherent structural features that make it an excellent chelating agent for a variety of metal ions. Triazole derivatives are recognized as effective coordinating ligands. nih.govnih.gov
Role of Nitrogen Atoms as Donor Sites
The chelating ability of the triazolopyridine motif is fundamentally derived from the presence of multiple nitrogen atoms, each possessing lone pairs of electrons available for donation to a metal center. mdpi.com The this compound molecule contains several potential donor sites:
The nitrogen atom of the pyridine (B92270) ring. jscimedcentral.com
Two un-substituted nitrogen atoms (at positions 2 and 4) within the 1,2,4-triazole (B32235) ring. mdpi.com
The nitrogen atom of the exocyclic amino group.
Heterocyclic compounds containing nitrogen are pivotal in the field of coordination chemistry. nih.gov In analogous triazolyl-pyridine ligands, coordination with metal ions typically occurs through the nitrogen atom of the pyridine ring and one of the nitrogen atoms from the triazole ring, forming a stable chelate ring. researchgate.netrsc.org For instance, the related ligand 2-(1H-1,2,4-triazol-3-yl)pyridine (Htzp) functions as a bidentate ligand in its complexes. researchgate.net The amino group can also play a crucial role in coordination. In the case of 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, coordination is established through the amine group nitrogen and a sulfur atom. nih.gov The specific nitrogen atoms from the 1,2,4-triazole ring that participate in bonding can vary depending on the metal ion and reaction conditions.
Polydentate Chelation Potential
The existence of multiple nitrogen donor atoms within the this compound structure endows it with polydentate chelation capabilities. nih.govsamipubco.com This means the ligand can bind to a central metal atom through two or more of its donor sites simultaneously. Depending on the conformational availability of its donor atoms and the geometric preferences of the metal ion, it can function as a bidentate or potentially a terdentate ligand. This versatility is a hallmark of nitrogen-containing heterocyclic ligands. mdpi.com For example, similar molecules like 2,6-bis(1-(3-hydroxypropyl)-1,2,3-triazol-4-yl)pyridine are known to act as terdentate chelating agents, coordinating to a metal ion through three nitrogen atoms. nih.gov The ability to form such multi-point attachments generally results in more stable metal complexes compared to those formed with monodentate ligands.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with triazolopyridine-type ligands generally follows established methodologies in coordination chemistry. The standard procedure involves the reaction of the ligand with a selected metal salt, often a halide or acetate, in a suitable solvent medium. nih.govjscimedcentral.com
Complexation with Transition Metal Ions (e.g., Co(II), Cd(II), Rh(III), Ni(II), Re(I), Cu(II), Zn(II))
The versatile coordination ability of the triazolopyridine scaffold allows it to form stable complexes with a wide array of transition metals. Research on analogous ligands has demonstrated successful complexation with numerous metal ions:
Co(II): Cobalt(II) complexes have been synthesized using ligands such as 2-(1H-1,2,4-triazol-3-yl)pyridine (Htzp), resulting in neutral mononuclear compounds. researchgate.netsemanticscholar.org
Cd(II): Cadmium(II) has been shown to form complexes with related ligands like 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol and Htzp. nih.govresearchgate.net
Rh(III): Rhodium(III) forms stable complexes, such as [Rh(tzp)₃]·H₂O, with the Htzp ligand. researchgate.net
Ni(II): Nickel(II) complexes are readily formed with various pyridine-triazole ligands. nih.govnih.govnih.gov
Re(I): Rhenium(I) has been incorporated into facial tricarbonyl complexes, fac-[Re(CO)₃Cl], using substituted [2-(1H-1,2,3-triazol-1-yl)methyl]pyridine ligands. acs.org
Cu(II): Copper(II) complexes have been prepared with various Schiff bases derived from aminopyridines and with ligands like 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol. nih.govsemanticscholar.org
Zn(II): Zinc(II) readily forms complexes with ligands containing the pyridine-triazole moiety. nih.govnih.govnih.gov
The synthesis typically involves mixing a solution of the ligand with a solution of the metal salt, often in a specific molar ratio, and inducing precipitation of the complex, which is then isolated. nih.govsemanticscholar.org
Stoichiometry and Coordination Geometry of Complexes
The stoichiometry and geometry of the resulting metal complexes are critical parameters determined through various analytical techniques. Elemental analysis and mass spectrometry are fundamental in establishing the metal-to-ligand ratio. researchgate.netsemanticscholar.org For related systems, ratios such as 1:2 (metal:ligand) and 1:3 are commonly observed. nih.govresearchgate.net
The coordination geometry, which describes the spatial arrangement of the ligands around the central metal ion, is often inferred from spectroscopic and magnetic data, with definitive confirmation provided by single-crystal X-ray diffraction. nih.govnih.gov Common geometries observed in complexes with similar ligands include tetrahedral, square planar, and octahedral. nih.govresearchgate.netsamipubco.com
Table 1: Examples of Stoichiometry and Coordination Geometries in Related Triazolopyridine Metal Complexes
| Metal Ion | Ligand | Stoichiometry (Metal:Ligand) | Proposed Geometry | Reference |
|---|---|---|---|---|
| Co(II) | 2-(1H-1,2,4-triazol-3-yl)pyridine | 1:2 | Tetragonal | researchgate.net |
| Cd(II) | 2-(1H-1,2,4-triazol-3-yl)pyridine | 1:2 | Tetragonal | researchgate.net |
| Rh(III) | 2-(1H-1,2,4-triazol-3-yl)pyridine | 1:3 | Octahedral | researchgate.net |
| Cu(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | 1:2 | Square Planar | nih.gov |
| Ni(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | 1:2 | Tetrahedral | nih.gov |
| Zn(II) | 2-(1-(4-methyl-phenyl)-1H-1,2,3-triazol-1-yl)pyridine | 1:2 | Distorted Tetrahedral | nih.gov |
Spectroscopic and Electronic Properties of Coordination Compounds
The structural elucidation and investigation of the electronic properties of coordination compounds derived from this compound rely on a suite of spectroscopic techniques.
Infrared (IR) Spectroscopy: FT-IR spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion. Upon complexation, shifts in the characteristic vibrational frequencies of the pyridine and triazole rings are observed, indicating a change in the electronic environment of the ligand due to bond formation with the metal. researchgate.netsemanticscholar.org
Mass Spectrometry (MS): MS is used to determine the molecular weight of the complexes and confirm their stoichiometry. The observation of the molecular ion peak provides direct evidence for the composition of the synthesized compound. researchgate.netsemanticscholar.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (such as those of Zn(II) or Cd(II)), ¹H and ¹³C NMR spectroscopy can provide detailed structural information in solution. The chemical shifts of the ligand's protons and carbons are altered upon coordination, offering insights into the binding sites. nih.govnih.gov
UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of these complexes yield information about their electronic structure. These spectra often feature ligand-based π-π* transitions as well as metal-to-ligand charge transfer (MLCT) bands, which are characteristic of coordination compounds. nih.govacs.org
Luminescence Spectroscopy: Some transition metal complexes with triazolopyridine-type ligands exhibit luminescence. For example, rhenium(I) complexes are known to be emissive. acs.org In another study, the fluorescence of the Htzp ligand was found to be quenched upon complexation with Co(II), suggesting potential for sensor applications. researchgate.net
Table 2: Key Spectroscopic Data for Characterization of Related Triazolopyridine Complexes
| Technique | Information Obtained | Typical Observations | Reference |
|---|---|---|---|
| FT-IR | Confirmation of coordination | Shifts in ν(C=N) and other ring vibration bands of the ligand | researchgate.netsemanticscholar.org |
| Mass Spectrometry | Stoichiometry and molecular weight | Appearance of molecular ion peak [M+H]⁺ or other adducts corresponding to the complex | researchgate.netsemanticscholar.org |
| UV-Vis | Electronic transitions | Ligand-centered π-π* transitions and Metal-to-Ligand Charge Transfer (MLCT) bands | nih.govacs.org |
| ¹H NMR (for diamagnetic complexes) | Ligand conformation and binding | Downfield or upfield shifts of proton signals upon coordination | nih.govnih.gov |
| Fluorescence | Emissive properties | Ligand-based emission, sometimes quenched or enhanced upon complexation | researchgate.net |
UV-Vis and Fluorescence Spectroscopy of Metal Complexes
The electronic absorption and emission properties of metal complexes derived from triazole-pyridine based ligands are crucial for understanding their potential in various applications, including as photosensitizers. nih.gov
UV-Vis Spectroscopy: The UV-Vis spectra of these complexes typically exhibit bands corresponding to intra-ligand (π→π*) and metal-to-ligand charge transfer (MLCT) transitions. For instance, in a series of heteroleptic Cu(I) complexes with a 6'-methyl-pyrid-2'-yl-1H-1,2,3-triazole (MPyrT) ligand, the UV/Vis absorption spectra in dichloromethane (B109758) (DCM) show distinct bands. nih.gov The neutral mononuclear complex, [(DPEPhos)Cu(I)(MPyrT)], and its cationic counterpart, as well as the dinuclear complexes, display absorption features that are influenced by the nuclearity and charge of the complex. nih.gov The spectra of these complexes in DCM solution reveal characteristic absorption bands, and similar features are observed in thin solid films, albeit with some scattering effects. nih.gov
The complexation of 2-(1H-1,2,4-triazol-3-yl)pyridine with Co(II) ions has also been studied using UV-Vis spectroscopy, providing information on the coordination environment of the metal ion. researchgate.netresearchgate.net Similarly, the UV-Vis spectrum of a Schiff base derived from 6-(thiophen-3-yl)picolinaldehyde and 1H-1,2,4-triazol-3-amine showed π→π* and n→π* transitions, indicating electronic conjugation within the molecule. ijcrt.org
Fluorescence Spectroscopy: The fluorescence properties of these ligands are often altered upon complexation with metal ions. For example, the fluorescence of 2,6-bis(1-benzyl-1H-1,2,3-triazol-4-yl)pyridine is quenched upon complexation with copper. nih.gov In another study, the fluorescence emission intensity of 2-(1H-1,2,4-triazol-3-yl)pyridine was found to be dependent on the concentration of Co(II) ions. researchgate.netresearchgate.net This quenching of fluorescence upon complexation can be attributed to processes such as energy or electron transfer from the excited state of the ligand to the metal center. researchgate.netresearchgate.net Such phenomena are valuable for developing fluorescent sensors for metal ion detection. researchgate.netresearchgate.net
The following table summarizes representative UV-Vis absorption data for related triazole-pyridine metal complexes:
Magnetic Properties and Molar Conductivity Measurements
The magnetic properties of metal complexes provide information about the number of unpaired electrons and thus the oxidation state and spin state of the central metal ion. Molar conductivity measurements, on the other hand, help in determining the electrolytic nature of the complexes in solution.
Molar Conductivity: Molar conductivity measurements are essential for characterizing the behavior of ionic complexes in solution. For instance, the molar conductivities of 0.001 M solutions of various hydrazone-based complexes in DMF have been measured to determine their electrolytic nature. researchgate.net Similarly, complexes of 2-(1H-1,2,4-triazol-3-yl)pyridine with Co(II), Cd(II), and Rh(III) have been characterized by molar conductivity to understand their ionic or non-ionic character in solution. researchgate.netresearchgate.net
Electrochemical Characterization (e.g., Cyclic Voltammetry)
Cyclic voltammetry is a powerful technique to study the redox behavior of metal complexes. It provides information on the oxidation and reduction potentials, the reversibility of the redox processes, and the stability of the different oxidation states of the metal ion in the complex.
The electrochemical properties of Cu(II) complexes with a novel hydrazone ligand were investigated to understand the effect of complexation on the metal's redox behavior. nih.gov In another study, the electrochemical characterization of adsorbed Cu triazole complexes was performed to evaluate their potential as catalysts for the oxygen reduction reaction. researchgate.net The cyclic voltammetry of tricyclic compounds has been studied to understand their oxidation mechanisms, where the amine moiety is often the site of oxidation. mdpi.com Furthermore, the electrochemical behavior of pyrazine (B50134) and its derivatives has been investigated for applications in flow batteries, showing that the number and nature of substituents significantly impact the redox properties. dtu.dk
For heteroleptic Cu(I) complexes with a pyridyl-triazole ligand, electrochemical studies have been conducted to understand their redox properties, which are relevant for their application as photosensitizers. nih.gov
Theoretical Insights into Metal-Ligand Interactions
Computational methods provide a deeper understanding of the electronic structure and bonding in metal complexes, complementing experimental findings.
Computational Modeling of Complex Structures
Density Functional Theory (DFT) is a widely used computational method to model the geometric and electronic structures of metal complexes. For instance, the structures of dioxovanadium(V) complexes with pyridoxal-based ligands have been optimized using DFT, showing good agreement with experimental X-ray data. mdpi.com Computational studies on s-triazine derivatives as corrosion inhibitors have also been performed to understand their interaction with metal surfaces. acs.orgnih.gov
In the context of triazole-pyridine ligands, computational modeling has been employed to study the conformational isomerism of 2,6-bis(1-(3-hydroxypropyl)-1,2,3-triazol-4-yl)pyridine (PTD) and its ability to chelate metal ions. nih.gov DFT calculations have also been used to investigate the structural and electronic properties of various heterocyclic compounds and their metal complexes. ijcrt.org
A study on N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide utilized structure-based virtual screening and molecular dynamics simulations to identify it as a potent inhibitor, with MMGBSA binding free energy calculations confirming its strong binding affinity. nih.gov
Analysis of Electron Density Redistribution Upon Complexation
The formation of a metal-ligand bond involves a redistribution of electron density between the metal ion and the ligand. This redistribution can be analyzed using computational methods to gain insights into the nature of the bonding.
Quantum chemical calculations have been used to study the redistribution of electron density in pyridinium (B92312) and pyrazinium guests upon complexation with cucurbit researchgate.neturil, revealing that changes in NMR chemical shifts are due to this electronic rearrangement. rsc.org In dioxovanadium(V) complexes, analysis of atomic charges shows a significant transfer of electron density from the ligand to the metal ion. mdpi.com The net atomic charges, calculated using methods less sensitive to the basis set, indicate the extent of this charge transfer. mdpi.com
The stability of a 1,2,4-triazolo[4,3-a]pyridin-3-amine molecule was analyzed using Natural Bond Orbital (NBO) analysis, which revealed the distribution of electron density within the molecule. mdpi.com The charges on the nitrogen and carbon atoms were found to vary depending on their position and function within the fused ring system. mdpi.com
Applications in Catalysis
Metal complexes of this compound and related ligands have shown potential in various catalytic applications. Chemical synthesis often relies on catalysts to accelerate reactions and control selectivity. chemscene.com
For example, copper complexes of substituted triazoles have been synthesized and electrochemically characterized for their potential use as catalysts for the oxygen reduction reaction (ORR) in fuel cells. researchgate.net In another application, a copper complex containing a quinoxaline (B1680401) ligand demonstrated catalytic activity in the reduction of 4-nitrophenol (B140041) to 4-aminophenol. researchgate.net
The versatility of triazole-based ligands stems from their ability to form stable complexes with a variety of transition metals, which can then act as active catalysts in different chemical transformations. researchgate.net The modular synthesis of these ligands, often through "click chemistry," allows for the fine-tuning of their electronic and steric properties to optimize catalytic performance. researchgate.net
Table of Compounds
Supramolecular Chemistry and Self-Assembly
The field of supramolecular chemistry investigates chemical systems composed of a discrete number of molecules, where the interactions between them are governed by non-covalent forces. The self-assembly of molecules into well-defined, stable, and spatially organized structures is a direct consequence of these interactions. In the context of this compound and its metal complexes, supramolecular assembly is primarily driven by hydrogen bonding and π-π stacking interactions, leading to the formation of intricate and higher-dimensional networks.
The molecular structure of this compound contains multiple sites capable of participating in hydrogen bonding. The amino group (-NH₂) on the pyridine ring provides two hydrogen bond donors, while the nitrogen atoms of the pyridine and triazole rings can act as hydrogen bond acceptors. This functionality allows for the formation of robust intermolecular connections.
π-π stacking is a critical non-covalent interaction that influences the crystal packing and stability of aromatic compounds. mdpi.com It involves the attractive interaction between the electron clouds of adjacent aromatic rings. Both the pyridine and 1,2,4-triazole rings in the ligand are aromatic and can participate in such interactions. researchgate.netmdpi.com
The assembly of coordination polymers and metal-organic frameworks often features π-π stacking, which helps to organize the structure in three dimensions. researchgate.net In crystal structures of complexes with similar pyridine-triazole ligands, these stacking interactions can lead to the formation of one-dimensional chains or more complex layered arrangements. researchgate.net The geometry of these interactions (e.g., face-to-face or offset) and the inter-planar distances are key determinants of the stability of the resulting supramolecular assembly. The planarity of the pyridyl and triazole moieties is an important factor; in similar structures, these rings are often nearly coplanar, which facilitates effective stacking. nih.gov
The combination of hydrogen bonding and π-π stacking directs the self-assembly of this compound and its complexes into ordered supramolecular structures. mdpi.com The ligand's ability to act as a bridge between metal centers, coupled with the non-covalent forces, can result in the formation of coordination polymers with diverse topologies. nih.govnih.gov
Research on related systems demonstrates that even when discrete complexes are formed in solution, they can crystallize as coordination polymers due to these intermolecular forces. mdpi.comnih.gov For example, silver(I) complexes with a similar pyridyl-triazole ligand exist as discrete units in DMSO solution but self-assemble into polymeric chains in the solid state. mdpi.com The interplay between coordination bonds, which form the primary structure, and the weaker hydrogen bonds and π-π interactions, which organize these primary structures, allows for the rational design of materials with specific network architectures. nih.govrsc.org The result can be the formation of one-dimensional chains, two-dimensional sheets, or complex three-dimensional frameworks. researchgate.netnih.gov
Exploration of Biological Activities and Pharmacological Relevance Non Clinical Focus
General Biological Significance of 1,2,4-Triazole (B32235) Derivatives
The 1,2,4-triazole nucleus is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms. researchgate.netfrontiersin.org This scaffold is a cornerstone in medicinal chemistry, primarily due to its ability to engage in various biological interactions, including hydrogen bonding, dipole interactions, and hydrophobic interactions, which allows for high-affinity binding to biological receptors. nih.govujmm.org.ua The stability of the triazole ring and its capacity to serve as an isostere for amide, ester, and carboxylic acid groups further enhance its utility in drug design. nih.gov
Derivatives of 1,2,4-triazole are renowned for their extensive spectrum of biological activities. researchgate.netresearchgate.net They are integral components of numerous clinically approved drugs with applications as antifungal, antiviral, anticancer, and anti-inflammatory agents. frontiersin.orgnih.gov Prominent examples include the antifungal drugs fluconazole (B54011) and itraconazole, the antiviral agent ribavirin, and the anxiolytic alprazolam. mdpi.com The versatility of the 1,2,4-triazole core has driven continuous research, leading to the synthesis of novel derivatives with potent and varied pharmacological profiles, including antibacterial, anticonvulsant, analgesic, antitubercular, and antioxidant properties. frontiersin.orgresearchgate.netekb.eg The ongoing challenge of drug resistance, particularly in microbes, has sustained the focus on 1,2,4-triazole derivatives as a promising framework for developing new and effective therapeutic agents. nih.gov
In Vitro Studies of Antimicrobial Potential
The antimicrobial properties of 1,2,4-triazole derivatives are well-documented, with numerous studies exploring their efficacy against a wide range of pathogenic bacteria and fungi. ujmm.org.uanih.gov The fusion of the 1,2,4-triazole ring with other heterocyclic systems, such as pyridine (B92270), is a common strategy aimed at enhancing antimicrobial potency. nih.govnih.gov
Antibacterial Activity Profiles Against Various Strains
While direct antibacterial data for 6-(1H-1,2,4-triazol-1-yl)pyridin-3-amine is not extensively reported, studies on analogous structures provide significant insights. For instance, various Schiff bases derived from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have demonstrated considerable antibacterial activity. nih.gov In one study, these derivatives were particularly effective against Staphylococcus aureus, with some compounds showing activity superior to the standard drug streptomycin. nih.gov
Another study on nalidixic acid-based 1,2,4-triazole-3-thione derivatives showed high activity against Pseudomonas aeruginosa, with Minimum Inhibitory Concentrations (MIC) of 16 µg/mL. nih.gov Similarly, certain Mannich bases of 4-amino-5-(pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione have shown inhibitory effects against both Gram-positive and Gram-negative bacteria. nih.gov The data underscores that the antibacterial spectrum and potency are heavily influenced by the nature and position of substituents on the triazole and associated rings. nih.govmdpi.com
Table 1: Antibacterial Activity of Selected 1,2,4-Triazole Derivatives
| Compound | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Nalidixic acid-based 1,2,4-triazole-3-thione derivative | P. aeruginosa | 16 | nih.gov |
| Nalidixic acid-based triazolothiadiazole derivative (2-chloro-substituent) | S. aureus | 16 | nih.gov |
| 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol | S. aureus | 0.264 mM | nih.gov |
| 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol | S. pyogenes | 0.132 mM | nih.gov |
Antifungal Activity Against Fungal Species
The antifungal activity of 1,2,4-triazoles is their most recognized biological property, forming the basis of a major class of antimycotic drugs. nih.gov Research into novel 1,2,4-triazole derivatives containing a pyridine moiety has identified compounds with significant fungicidal activities. nih.gov A study investigating 1,2,4-triazole derivatives with a pyridine ring found that several compounds displayed excellent inhibition against plant pathogenic fungi like Stemphylium lycopersici and moderate effects against Fusarium oxysporum. nih.gov
Specifically, hybrid compounds that combine the 1,2,4-triazole scaffold with other known antifungal fragments, such as benzimidazole, have shown potent activity against Candida albicans and Cryptococcus neoformans, with MIC values as low as 0.0156 to 2.0 μg/mL. nih.gov The effectiveness of these compounds is often superior to standard drugs like ketoconazole (B1673606) and fluconazole. ekb.egnih.gov For example, a series of Schiff bases of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol showed strong antifungal effects against Microsporum gypseum, with six derivatives being more potent than ketoconazole. nih.gov
Table 2: Antifungal Activity of Selected 1,2,4-Triazole Derivatives
| Compound/Derivative Class | Fungal Species | Activity/Inhibition | Reference |
|---|---|---|---|
| 4-(5-((4-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine | Stemphylium lycopersici | 85.12% inhibition | nih.gov |
| 4-(5-((4-methylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine | Stemphylium lycopersici | 71.43% inhibition | nih.gov |
| Benzothiazolyl-triazole analogue | Candida albicans | MIC: 0.39 µg/mL | ekb.eg |
| Triazole-benzotriazine hybrids | Candida albicans | MIC: 0.0156 - 2.0 µg/mL | nih.gov |
| Triazole-benzotriazine hybrids | Cryptococcus neoformans | MIC: 0.0156 - 2.0 µg/mL | nih.gov |
Structure-Activity Relationship (SAR) Studies for Antimicrobial Efficacy
Structure-Activity Relationship (SAR) studies are crucial for optimizing the antimicrobial potency of 1,2,4-triazole derivatives. Research indicates that the nature and position of substituents on the triazole and any attached aromatic rings significantly influence biological activity. nih.govnih.gov
For antifungal efficacy, SAR studies on fluconazole analogues and other triazole derivatives have revealed key structural requirements. nih.gov In a series of 1,2,4-triazole derivatives containing a pyridine moiety, it was found that the type of substituent at the thioether position of the triazole ring was critical. nih.gov For instance, compounds with a 4-fluorobenzyl group exhibited higher activity than those with a 2-chlorobenzyl group. nih.gov Furthermore, for alkyl-substituted compounds, activity decreased as the length of the alkyl chain increased. nih.gov
In antibacterial derivatives, the presence of specific functional groups can dramatically enhance efficacy. For example, in a series of Schiff bases, the introduction of halogen and nitro groups significantly boosted inhibitory activity against all tested bacteria. nih.gov Similarly, SAR analysis of benzimidazole-triazole hybrids showed that the presence of electron-withdrawing groups like -F, -Cl, -CF3, and -NO2 on the aromatic rings tended to increase antimicrobial activity. nih.gov The linkage between the heterocyclic rings also plays a role, with sulfur or oxygen atoms in the bridge often enhancing biological effects. nih.gov
Enzyme Inhibition Studies
The primary mechanism behind the antifungal action of many 1,2,4-triazole derivatives is the inhibition of a specific enzyme crucial for fungal cell membrane integrity. nih.gov
Inhibition of Cytochrome P-450 Dependent Lanosterol (B1674476) 14α-Demethylase (CYP51)
The main target for azole antifungal agents is the cytochrome P450 enzyme, lanosterol 14α-demethylase, commonly known as CYP51 or Erg11. nih.gov This enzyme is vital in the biosynthesis of ergosterol (B1671047), the primary sterol in fungal cell membranes that regulates membrane fluidity and stability. nih.gov
Azole compounds, including 1,2,4-triazole derivatives, act as Type II inhibitors of CYP51. mdpi.com The inhibitory mechanism involves the N-4 nitrogen atom of the triazole ring forming a coordinate bond with the heme iron atom at the active site of the enzyme. nih.gov This interaction prevents CYP51 from binding its natural substrate, lanosterol, thereby blocking the demethylation step and disrupting ergosterol production. The depletion of ergosterol and the concurrent accumulation of toxic sterol precursors compromise the fungal cell membrane's structural integrity and function, ultimately leading to the inhibition of fungal growth. nih.gov
Molecular docking studies on newly synthesized 1,2,4-triazole derivatives have supported this mechanism, showing strong binding affinities to CYP51. mdpi.com The design of potent inhibitors, such as posaconazole (B62084) and oteseconazole, leverages specific interactions within the CYP51 active site, where the core azole binds to the heme iron and side-chain extensions occupy the substrate access channel. nih.gov For compounds like this compound, the 1,2,4-triazole moiety would be expected to serve as the critical heme-binding pharmacophore, while the aminopyridine portion would occupy the substrate-binding cavity, influencing potency and selectivity. nih.govmdpi.com
Potential for Targeting Other Enzymes (e.g., HIF prolyl hydrolase, myeloperoxidase)
The structural components of this compound suggest its potential as a scaffold for the development of inhibitors for various enzymes, including Hypoxia-Inducible Factor (HIF) prolyl hydroxylases and myeloperoxidase.
HIF Prolyl Hydrolase:
HIF is a transcription factor that plays a crucial role in the cellular response to low oxygen levels (hypoxia). The stability of HIF is regulated by a class of enzymes known as HIF prolyl hydroxylases (PHDs). Inhibition of these enzymes can lead to the stabilization of HIF and the subsequent upregulation of genes involved in erythropoiesis, angiogenesis, and cell survival. This mechanism is a therapeutic target for the treatment of anemia. Research has led to the discovery of novel 4-hydroxy-2-(heterocyclic)pyrimidine-5-carboxamide inhibitors of PHDs that are potent and orally bioavailable. While direct studies on this compound are not prevalent in the provided literature, the general class of nitrogen-containing heterocyclic compounds is central to the design of PHD inhibitors. For instance, triazole-based compounds have been investigated as potent and selective inhibitors of HIF prolyl-hydroxylases. One such compound, IOX4, was found to induce HIF-α in cells and in the brain tissue of mice, highlighting the potential of triazole derivatives in targeting cerebral diseases like stroke.
Myeloperoxidase:
Myeloperoxidase (MPO) is a pro-inflammatory enzyme primarily found in neutrophils. It catalyzes the formation of reactive oxygen species, which, while important for host defense, can also contribute to tissue damage in chronic inflammatory diseases. Therefore, inhibitors of MPO are of therapeutic interest. The antioxidant properties often associated with 1,2,4-triazole derivatives suggest a potential for these compounds to modulate the activity of enzymes like MPO that are involved in oxidative stress.
Investigation of Other Pharmacological Activities (Mechanistic Research)
The 1,2,4-triazole nucleus is a versatile scaffold that has been incorporated into molecules exhibiting a wide array of pharmacological activities.
Anticonvulsant Properties
A significant body of research points to the potential of 1,2,4-triazole derivatives as anticonvulsant agents. These compounds are often evaluated in preclinical models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests. The mechanism of action for many triazole-based anticonvulsants is thought to involve the modulation of ion channels or enhancement of GABAergic neurotransmission.
For example, a series of novel 1,2,4-triazol-3-amine derivatives were designed to mimic the structure of zolpidem, an α1-selective agonist of the GABA-A receptor. Several of these compounds demonstrated potent anticonvulsant and hypnotic effects in both MES and PTZ tests. Another study on bicyclic pyridine-based hybrids linked to a 1,2,3-triazole unit also revealed significant anticonvulsant properties.
| Compound Class | Test Model | Observed Activity | Reference |
| 1,2,4-Triazol-3-amine derivatives | PTZ and MES | Potent anticonvulsant effects | |
| Bicyclic pyridine-1,2,3-triazole hybrids | PTZ | Superior anticonvulsant activity to ethosuximide | |
| 9-decyl-6-(1H-1,2,4-triazol-1-yl)-9H-purine | MES | Potent, with high protective index |
Antioxidant Activity
The overproduction of free radicals contributes to oxidative stress, a key factor in the pathogenesis of numerous diseases. Synthetic antioxidants are of great importance, and 1,2,4-triazoles represent a class of heterocyclic compounds with recognized antioxidant potential. The ability of these compounds to scavenge free radicals and chelate metal ions is a likely mechanism for their antioxidant effects. Research has shown that various substituted 1,2,4-triazoles exhibit significant antioxidant activity. For instance, Schiff base derivatives of 4-amino-3-(4-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thione have been identified as potent anti-inflammatory and antioxidant agents.
Antithrombotic Effects
The potential for antithrombotic effects of triazole derivatives has also been explored. In one study, bicyclic pyridine derivatives with a terminal triple bond, a precursor for triazole formation, demonstrated strong antiplatelet and vasodilatory potential. This suggests that the incorporation of a triazole ring into such scaffolds could yield hybrids with antithrombotic activity.
Antidepressant Research Avenues
The structural similarities of some triazole derivatives to known antidepressant drugs have prompted research into their potential in this therapeutic area. The forced swim test and tail suspension test are common preclinical models used to evaluate antidepressant activity. Some novel 1,2,4-triazole substituted quinazoline (B50416) derivatives have shown prominent antidepressant activity, comparable to standard drugs like fluoxetine (B1211875) and imipramine. The proposed mechanism for some of these compounds involves the modulation of neurotransmitter systems, such as the serotonin (B10506) (5-HT) system.
Antiviral Mechanisms
The 1,2,4-triazole ring is a key component of the antiviral drug ribavirin, which is active against a broad spectrum of DNA and RNA viruses. This has spurred further investigation into other triazole derivatives for antiviral activity. The mechanisms of action can be varied, including the inhibition of viral replication and interference with viral entry into host cells. For example, certain 1-substituted-3-(4-((4-substituted-5-thioxo-4,5-dihydro-1H-1,2,4-triazole-3-yl)-methoxy)phenyl)thio-ureas have shown activity against Coxsackievirus B4.
Anticancer Research
The 1,2,4-triazole nucleus is a key structural component in a variety of compounds with demonstrated anticancer properties. ijpca.org This is partly attributed to the ability of the three nitrogen atoms in the triazole ring to form hydrogen bonds with biological targets, which can enhance the pharmacokinetic and pharmacological profiles of the molecule. ijpca.org Letrozole, an aromatase inhibitor used in cancer therapy, notably contains a triazole structural unit. ijpca.org Research has increasingly focused on creating synergistic compounds by combining two or more bioactive molecules or ligands, and the 1,2,4-triazole ring serves as a stable linker for creating such bifunctional compounds. ijpca.org
While direct studies on the anticancer activity of this compound are not extensively available in the public domain, research on structurally related pyridine-triazole derivatives has shown promising results against various cancer cell lines. A series of ijpca.orgnih.govamhsr.orgtriazolo[1,5-a]pyridinylpyridines were synthesized and evaluated for their in vitro antiproliferative activities against human cancer cell lines, indicating that this class of compounds is a potent source of anticancer agents. nih.gov Similarly, novel ijpca.orgnih.govamhsr.orgtriazolo[1,5-a]pyrimidine derivatives have been synthesized and shown to be active against several tumor cell lines. mdpi.com Another study focused on trilogy-function thiadiazole-triazole-pyridine derivatives, with some compounds in the series showing promising anti-cancer activity. amhsr.org
A study on 1,2,4-triazole pyridine derivatives, where the triazole and pyridine moieties were linked through a thioether bond to a substituted benzyl (B1604629) group, demonstrated moderate to powerful anticancer activity against murine melanoma (B16F10) cancer cell lines. ijpca.org The compound 3-(5-(4-bromobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine, in particular, showed significant anticancer activity. ijpca.org
| Compound Derivative Class | Tested Cell Lines | Observed Activity | Reference |
|---|---|---|---|
| ijpca.orgnih.govamhsr.orgtriazolo[1,5-a]pyridinylpyridines | HCT-116, U-87 MG, MCF-7 | Potent antiproliferative activities | nih.gov |
| ijpca.orgnih.govamhsr.orgtriazolo[1,5-a]pyrimidines | HT-1080, Bel-7402 | Active against various tumor cell lines | mdpi.com |
| Thiadiazole-triazole-pyridine derivatives | MCF-7, WRL-68 | Promising anti-cancer activity | amhsr.org |
| 1,2,4-Triazole pyridine derivatives with thio-linkage | Murine melanoma (B16F10) | Moderate to powerful anticancer activity | ijpca.org |
Adenosine (B11128) Receptor and Serotonin Receptor Interactions
Currently, there is a lack of specific published research detailing the direct interactions of this compound with adenosine or serotonin receptors. The broader class of nitrogen-containing heterocyclic compounds is known to interact with a variety of receptors, but specific data for this particular compound is not available in the reviewed literature.
Molecular Docking and Simulation for Target Binding
Molecular docking and simulation are powerful computational tools used to predict the binding orientation and affinity of a small molecule to a protein target. This information is invaluable in drug discovery for understanding structure-activity relationships (SARs) and for designing more potent and selective inhibitors.
While no specific molecular docking studies for this compound were found in the reviewed literature, such studies have been conducted on related compounds to elucidate their mechanism of action. For instance, in a study of pyridineamide derivatives containing a 1,2,3-triazole fragment, molecular docking simulations were performed to explore the binding mode of a promising compound with the c-Met kinase, a target in cancer therapy. mdpi.com These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the compound's inhibitory activity. mdpi.com This approach allows for the rational design of new derivatives with improved pharmacological profiles.
Applications in Materials Science
Development of Advanced Polymers and Coatings
There is no published research to confirm the use of 6-(1H-1,2,4-triazol-1-yl)pyridin-3-amine as a monomer or additive in the development of advanced polymers and coatings. The presence of a primary amine and the nitrogen-rich heterocyclic rings could theoretically allow it to be incorporated into polymer backbones or side chains to enhance properties such as thermal stability, flame retardancy, or metal adhesion. However, without experimental data, this remains a hypothetical application.
Integration into Functional Materials with Tailored Properties
Similarly, the integration of This compound into functional materials with tailored properties has not been documented in scientific literature. The combination of the pyridine (B92270) and triazole rings suggests potential for applications in areas such as optoelectronics or as a component in metal-organic frameworks (MOFs). The triazole ring is known for its electron-transporting capabilities, and the pyridine ring can be a versatile building block. Nevertheless, specific research to harness these potential properties in functional materials using this particular compound is not available.
Agrochemical Applications Research
Development of Fungicides and Herbicides
The 1,2,4-triazole (B32235) ring is a crucial component in the development of various agrochemicals, particularly fungicides. Triazole fungicides are known for their high efficiency, low toxicity, and systemic properties, primarily acting by inhibiting the biosynthesis of ergosterol (B1671047) in fungi, which is essential for their cell membrane structure. The pyridine (B92270) ring is another important heterocycle found in many successful agrochemicals. The combination of these two moieties in derivatives of 6-(1H-1,2,4-triazol-1-yl)pyridin-3-amine has been a focus of research to discover new and effective fungicides and herbicides.
Fungicide Development
Researchers have synthesized and evaluated numerous derivatives of 1,2,4-triazole containing a pyridine moiety to develop novel fungicides with broad-spectrum activity. A key strategy involves modifying the core structure to enhance efficacy against various plant pathogens.
One study focused on creating novel 1,2,4-triazole derivatives that incorporate an oxime ether and a phenoxy pyridinyl group. The synthesized compounds were tested against a range of phytopathogens, with several showing significant fungicidal activity. For instance, compound (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime (5a4) demonstrated broad-spectrum activity against Sclerotinia sclerotiorum, Phytophthora infestans, Rhizoctonia solani, and Botrytis cinerea. Another compound, (Z)-1-(6-(2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-benzyl oxime (5b2) , was particularly effective against S. sclerotiorum, with an efficacy comparable to the commercial fungicide difenoconazole. These findings suggest that the introduction of phenoxy and oxime ether groups to the triazole-pyridine scaffold can lead to potent fungicidal agents. The proposed mechanism of action for these compounds is the inhibition of the cytochrome P450 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.
Table 1: Fungicidal Activity (EC₅₀ in mg/L) of Selected 1,2,4-Triazole Pyridine Derivatives
| Compound | S. sclerotiorum | P. infestans | R. solani | B. cinerea |
|---|---|---|---|---|
| (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime (5a4) | 1.59 | 0.46 | 0.27 | 11.39 |
| (Z)-1-(6-(2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-benzyl oxime (5b2) | 0.12 | - | - | - |
In another line of research, a series of 1,2,4-triazole derivatives containing amino acid fragments were designed and synthesized. This approach, known as the active substructure splicing strategy, aims to combine the beneficial properties of different chemical groups. The results showed that most of these compounds exhibited broad-spectrum fungicidal activities. Specifically, compounds 8d and 8k showed exceptional activity against Physalospora piricola, with EC₅₀ values of 10.808 µg/mL and 10.126 µg/mL, respectively. Molecular docking studies indicated a strong binding affinity of these compounds to the 14α-demethylase (CYP51) enzyme.
Herbicide Development
The 1,2,4-triazolo[4,3-a]pyridine scaffold, a fused ring system derived from the triazole and pyridine structures, has been explored for its herbicidal properties. A study involving the synthesis of 23 novel 1,2,4-triazolo[4,3-a]pyridine derivatives revealed significant herbicidal activity against a variety of weeds.
The herbicidal activities were tested against weeds such as Echinochloa crusgalli, Setaria faberii, Digitaria sanguinalis, Brassica juncea, Amaranthus retroflexus, and Eclipta prostrata. One of the most promising compounds, 8-chloro-3-(4-propylphenyl)--triazolo[4,3-a]pyridine , demonstrated high and broad-spectrum herbicidal activity. At a dosage of 37.5 g a.i. ha⁻¹, this compound achieved approximately 50% inhibition against 22 different weeds, while showing safety for crops like corn, cotton, and rice at a dosage of 150 g a.i. ha⁻¹. This research suggests that with further structural modifications, 1,2,4-triazolo[4,3-a]pyridine derivatives could be developed into novel lead compounds for herbicides, particularly for controlling dicotyledonous weeds.
Table 2: Herbicidal Activity of 8-chloro-3-(4-propylphenyl)--triazolo[4,3-a]pyridine
| Weed Species | Inhibition (%) at 150 g a.i. ha⁻¹ |
|---|---|
| Echinochloa crusgalli | Data not specified |
| Setaria faberii | Data not specified |
| Digitaria sanguinalis | Data not specified |
| Brassica juncea | Data not specified |
| Amaranthus retroflexus | Data not specified |
| Eclipta prostrata | Data not specified |
Note: Specific inhibition percentages for each weed species at 150 g a.i. ha⁻¹ were not detailed in the source material, but the compound showed broad-spectrum activity. A 50% inhibition effect was noted at a lower dosage of 37.5 g a.i. ha⁻¹ against a broader test of 22 weeds.
Further research into pyridine-based compounds has led to the discovery of novel pyrido[2,3-d]pyrimidine derivatives with herbicidal effects. While these compounds are structurally more complex, they build upon the foundational pyridine ring. One such compound, 3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (2o) , was found to be as active as the commercial herbicides clomazone and flumioxazin against bentgrass (Agrostis stolonifera).
The collective research underscores the significant potential of chemical structures that combine 1,2,4-triazole and pyridine rings as a basis for discovering and developing new, effective fungicides and herbicides.
Analytical Methodology Development
Role as a Reagent in Analytical Techniques
There is no available scientific literature that describes the use of 6-(1H-1,2,4-triazol-1-yl)pyridin-3-amine as a reagent in analytical techniques. Research has not been published detailing its application as a derivatizing agent, a component of a mobile or stationary phase in chromatography, a titrant, or an indicator in any established analytical methods.
Detection and Quantification of Analytes (e.g., Metal Ions in Environmental Samples)
No studies have been found that investigate or validate the use of this compound for the detection and quantification of analytes. Specifically, there are no reports on its ability to act as a chelating agent or a sensor for metal ions in environmental samples or any other matrix. Consequently, no data tables on its performance in such applications can be generated.
Research Outlook and Future Directions
Unexplored Synthetic Pathways and Derivatization Opportunities
The synthesis of the triazolopyridine core has been approached through various methods, including palladium-catalyzed reactions and cyclocondensations. researchgate.netorganic-chemistry.org However, the future of synthesizing derivatives of 6-(1H-1,2,4-triazol-1-yl)pyridin-3-amine lies in developing more efficient, sustainable, and diverse chemical strategies.
Future synthetic explorations could focus on:
Green Chemistry Protocols : The use of environmentally benign catalysts like ceric ammonium (B1175870) nitrate (B79036) (CAN) and reaction media such as polyethylene (B3416737) glycol has been shown to be effective for related structures and offers an economical and commercially viable path forward. organic-chemistry.org There is a growing emphasis on developing metal-free or solvent-free reaction processes, including microwave-assisted synthesis, which can reduce reaction times and energy consumption while increasing yields. researchgate.netnih.gov
Flow Chemistry : Continuous flow processes, as demonstrated for some tandfonline.comnih.govmdpi.comtriazolo[4,3-a]pyridines, offer superior control over reaction conditions and scalability, which is crucial for the large-scale production of lead compounds. organic-chemistry.org
Late-Stage Functionalization : Developing methods for late-stage diversification would allow for the rapid generation of a library of analogs from a common intermediate, accelerating drug discovery programs. researchgate.net
Derivatization opportunities are guided by existing structure-activity relationship (SAR) studies. For instance, in the development of Janus kinase (JAK) inhibitors, modifications to a phenyl group on the triazolopyridine core were found to be favorable. tandfonline.com Similarly, research on Tyrosyl-DNA Phosphodiesterase 2 (TDP2) inhibitors showed that substitutions at position 7 of the pyridine (B92270) ring significantly impacted potency and permeability. scinews.uz The amino group at the 3-position of the pyridine ring is a key site for derivatization, with studies showing that its replacement with other functional groups can dramatically alter biological activity. scinews.uznih.gov
Deeper Mechanistic Understanding of Biological Interactions
While derivatives of the triazolopyridine scaffold have been identified as inhibitors of various biological targets, a deeper mechanistic understanding is required for further development. Key targets identified for related compounds include Janus kinases (JAK1/JAK2), histone deacetylases (HDACs), Bromodomain-containing protein 4 (BRD4), and α-glucosidase. tandfonline.comnih.govnih.govacs.org
Future research should prioritize:
High-Resolution Structural Biology : While molecular docking simulations have provided valuable insights into binding modes, obtaining co-crystal structures of these compounds with their target proteins is essential. researchgate.netcambridge.org Docking studies of a BRD4 inhibitor, for example, predicted a key hydrogen bond with the amino acid residue Asn140, while a dual JAK/HDAC inhibitor was shown to fit well within the active sites of both proteins. tandfonline.comnih.gov X-ray crystallography would provide definitive confirmation of these interactions and reveal subtle conformational changes, guiding more precise drug design. nih.gov
Elucidation of Downstream Effects : Beyond target binding, it is crucial to understand the downstream cellular consequences. For instance, potent BRD4 inhibitors have been shown to induce significant apoptosis in cancer cell lines. nih.gov Investigating the impact on signaling pathways, such as the JAK-STAT pathway, and exploring potential resistance mechanisms are critical next steps. acs.orgnih.gov
Enzyme Kinetics and Selectivity Profiling : Detailed kinetic studies are needed to determine the mode of inhibition (e.g., competitive, non-competitive). Comprehensive selectivity profiling against a wide range of related enzymes is also necessary to ensure target specificity and minimize off-target effects. tandfonline.comnih.gov
Novel Applications in Interdisciplinary Fields
The versatility of the triazolopyridine scaffold extends beyond its well-documented anticancer potential. tandfonline.comnih.govnih.gov Future research is set to expand its application into diverse interdisciplinary fields.
Agrochemicals : The triazolopyrimidine ring, a close structural relative, is a feature in many active compounds used in agriculture. nih.gov Specifically, certain triazolopyridine derivatives have been patented as herbicides, indicating a significant, underexplored potential for developing new crop protection agents. google.com
Materials Science : Certain triazolopyridine derivatives exhibit strong blue fluorescence with high quantum yields. researchgate.net This property opens up possibilities for their use as fluorescent probes in bio-imaging, as sensors for metal ions, or as organic light-emitting diodes (OLEDs) in electronic devices.
Expanded Therapeutic Areas : Research has highlighted the potential of triazole-containing compounds in numerous other therapeutic areas. These include:
Anti-Infective Agents : Derivatives have shown activity against Mycobacterium tuberculosis, including drug-resistant strains, by employing unique mechanisms of action. nih.gov Other studies have demonstrated antifungal and antibacterial properties. researchgate.netmdpi.com
Antidiabetic Agents : A series of triazolopyridines were designed as potent and selective α-glucosidase inhibitors, suggesting a role in managing type 2 diabetes. nih.gov
Antiviral Compounds : The broader 3-amino-1,2,4-triazole class has been investigated for activity against viruses like the Yellow Fever Virus. nih.gov
Rational Design Principles for Enhanced Specificity and Potency
The development of next-generation this compound analogs will heavily rely on rational, computer-aided design principles to optimize their potency, selectivity, and pharmacokinetic properties.
Quantitative Structure-Activity Relationship (QSAR) : QSAR modeling, which correlates chemical structure with biological activity, is a powerful tool. Studies on analogous triazolopyrimidines have successfully used machine learning algorithms (kNN, SVR, RFR) to build predictive models based on molecular descriptors. mdpi.comscilit.comresearchgate.net Applying these techniques can identify key features necessary for potency and guide the synthesis of more effective compounds.
Structure-Based Drug Design (SBDD) : As more structural data becomes available, SBDD will play a pivotal role. Molecular docking has already been used to rationalize the activity of inhibitors for targets like BRD4 and JAKs. tandfonline.comnih.gov This approach allows for the targeted modification of the lead compound to improve interactions with the protein's binding site, for instance, by adding groups that form new hydrogen bonds or better occupy a hydrophobic pocket.
Pharmacokinetic Optimization : Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties is crucial. For example, a promising triazolopyridine-based BRD4 inhibitor was found to have good metabolic stability in mouse liver microsomes and favorable oral absorption in vivo, making it a strong candidate for further development. nih.gov In contrast, some TDP2 inhibitors suffered from low permeability, a challenge that was overcome through rational chemical modification. scinews.uz
Table 1: Examples of Structure-Activity Relationships in Triazolopyridine Derivatives
| Parent Scaffold | Target | Position of Modification | Modification | Impact on Activity (IC₅₀) | Reference |
| tandfonline.comnih.govmdpi.comTriazolo[1,5-a]pyridine | JAK1/HDAC6 | Phenyl at position 5 | Addition of piperonyl group | Potent dual inhibition (HDAC6 IC₅₀ = 4.3 nM, JAK1 IC₅₀ = 165 nM) | tandfonline.comresearchgate.net |
| tandfonline.comnih.govmdpi.comTriazolo[1,5-a]pyridine | TDP2 | Benzamide at position 5 | 3-chlorobenzamide | IC₅₀ = 43.8 µM | scinews.uz |
| tandfonline.comnih.govmdpi.comTriazolo[1,5-a]pyridine | TDP2 | Pyridine at position 7 | Pyridin-3-yl | Two-fold improvement in potency (IC₅₀ = 21.0 µM) | scinews.uz |
| tandfonline.comnih.govmdpi.comTriazolo[1,5-a]pyridine | BRD4 | Amine at position 2 | Varies | Compound 12m showed excellent activity (IC₅₀ = 0.02 μM) | nih.gov |
| tandfonline.comnih.govmdpi.comTriazolo[1,5-a]pyridine | α-glucosidase | Phenyl at position 5 | 4-chlorophenyl | Potent inhibition (IC₅₀ = 6.60 µM) | nih.gov |
Emerging Trends in Triazolopyridine Research
The future trajectory of research on this compound and its derivatives is being shaped by several overarching trends in drug discovery and chemical synthesis.
Multi-Target Ligands : A significant emerging trend is the rational design of single molecules that can modulate multiple targets. This approach is exemplified by the development of dual JAK/HDAC inhibitors, which may offer a synergistic therapeutic effect and a way to circumvent drug resistance. tandfonline.com
Advanced Synthesis Technologies : The adoption of modern synthetic technologies is accelerating research. researchgate.net "Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition to form 1,2,3-triazoles, provides a modular and highly efficient way to create large, diverse libraries of compounds for high-throughput screening. nih.govresearchgate.net
Artificial Intelligence and Machine Learning : The application of AI and machine learning is moving beyond QSAR to predict a wide range of properties, including ADME profiles, potential toxicity, and even synthetic accessibility. nih.govresearchgate.net These computational tools will allow researchers to prioritize the most promising virtual compounds for synthesis, saving time and resources.
Targeting Protein-Protein Interactions : While many current efforts focus on enzymatic active sites, there is growing interest in developing molecules that can disrupt protein-protein interactions, a challenging but potentially very rewarding area of drug discovery where novel scaffolds like triazolopyridines could prove valuable.
Q & A
Q. What are the common synthetic routes for 6-(1H-1,2,4-triazol-1-yl)pyridin-3-amine?
The synthesis typically involves coupling reactions between pyridine derivatives and triazole precursors. For example, S-alkylation under alkaline conditions at room temperature using aryl halides is effective for introducing triazole moieties to pyridine scaffolds . Cross-coupling reactions, such as Buchwald-Hartwig amination, may also be employed to functionalize the pyridine ring. Reaction optimization (e.g., solvent choice, temperature, and catalyst selection) is critical to achieving high yields and purity.
Q. What spectroscopic techniques are recommended for characterizing this compound?
Key methods include:
- 1H/13C-NMR : To confirm the presence of the pyridine and triazole protons/carbons, with shifts typically observed at δ 8.5–9.0 ppm (pyridine protons) and δ 7.5–8.5 ppm (triazole protons) .
- LCMS/HRMS : For molecular weight confirmation and purity assessment (e.g., ESI-MS m/z [M+H]+ ≈ 192.19) .
- FT-IR : To identify functional groups like N-H stretches (~3300 cm⁻¹) and aromatic C=C vibrations .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
Stability studies should include:
- Thermal Analysis (TGA/DSC) : To determine decomposition temperatures.
- pH-Dependent Stability : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC .
- Light Sensitivity : Expose to UV/visible light and track changes using spectroscopic methods .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved?
Use the SHELX program suite (e.g., SHELXL for refinement and SHELXS for structure solution) to resolve ambiguities. For high-resolution data, apply twin refinement algorithms if twinning is suspected. Validate the final structure using R-factor convergence (<5%) and Fourier difference maps .
Q. What computational methods predict the biological activity of this compound?
- Molecular Docking : Use tools like AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450 or kinase domains). Focus on hydrogen bonding between the triazole nitrogen and active-site residues .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with activity data from analogous compounds .
- MD Simulations : Assess binding stability over 100-ns trajectories using GROMACS or AMBER .
Q. How to analyze structure-activity relationships (SAR) for derivatives of this compound?
Design derivatives with systematic substitutions (e.g., halogens, alkyl chains) on the pyridine or triazole rings. Compare biological activity (e.g., IC50 values) and physicochemical properties (logP, polar surface area). Example SAR findings:
| Derivative | Substituent | Activity (IC50 nM) | logP |
|---|---|---|---|
| 6-Cl | Chlorine | 12.3 | 1.8 |
| 6-NO2 | Nitro | 8.9 | 1.2 |
| Nitro groups enhance activity but reduce solubility, suggesting a trade-off for optimization . |
Q. What strategies mitigate conflicting bioassay results across studies?
- Assay Standardization : Use uniform protocols (e.g., cell lines, incubation times).
- Orthogonal Validation : Confirm activity via SPR (binding affinity) and enzymatic assays (e.g., fluorescence-based) .
- Meta-Analysis : Pool data from multiple studies and apply statistical weighting to resolve outliers .
Q. How to optimize reaction conditions for large-scale synthesis?
- Catalyst Screening : Test Pd/Cu catalysts for cross-coupling efficiency .
- Solvent Optimization : Use DMF or DMSO for solubility, but switch to EtOAc/water for easier purification.
- Flow Chemistry : Implement continuous flow systems to improve yield and reduce side products .
Methodological Notes
- Crystallography : For novel derivatives, collect high-resolution data (λ = 0.710–1.541 Å) and refine using SHELXL. Report CCDC deposition numbers .
- Data Reproducibility : Archive raw spectral and crystallographic data in public repositories (e.g., PubChem, CCDC) .
- Ethical Compliance : Adhere to institutional guidelines for biological testing, especially for cytotoxicity assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
